molecular formula C21H21Cl2I2NO5 B613737 Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH CAS No. 201416-66-2

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH

Cat. No. B613737
M. Wt: 692.12
InChI Key: FSSUVXKMJNXSKB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH (Boc-3,5-DI-Tyr-OH) is a novel small molecule that has been used in research and development for a variety of applications. It has been used in the synthesis of peptides, peptide-like molecules, and other biomolecules. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as a molecular probe for studying protein-ligand interactions. Boc-3,5-DI-Tyr-OH is a versatile compound with a wide range of potential applications.

Scientific Research Applications

NMR Spectroscopy Insights

In the realm of nuclear magnetic resonance (NMR) spectroscopy, a study highlighted the unique ability to detect both carbonyl (C=O) and hydroxyl (OH) 17O resonances of the carboxylic group in compounds like Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH. This was made possible due to strong hydrogen-bonded interactions, offering new pathways for understanding molecular structures and interactions in solution (Tsikaris et al., 2000).

Peptide Synthesis Applications

The compound has been used in peptide synthesis research, demonstrating its utility in the efficient coupling of peptide fragments. This application is crucial for the synthesis of complex peptides and proteins, which are fundamental in understanding biological processes and developing therapeutic agents (Narita, 1978).

Development of Synthetic Opioid Ligands

Another fascinating application involves the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are integrated into opioid peptidomimetics. This research is significant for the development of new synthetic opioid ligands, which have potential therapeutic applications in pain management (Bender et al., 2015).

Opioid Receptor Binding Activity

The compound has also been involved in the design and synthesis of opioid mimetics containing a pyrazinone ring, which exhibited strong binding to opioid receptors. This underscores its relevance in creating new analgesics and understanding opioid receptor interactions (Okada et al., 1998).

properties

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSUVXKMJNXSKB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH

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